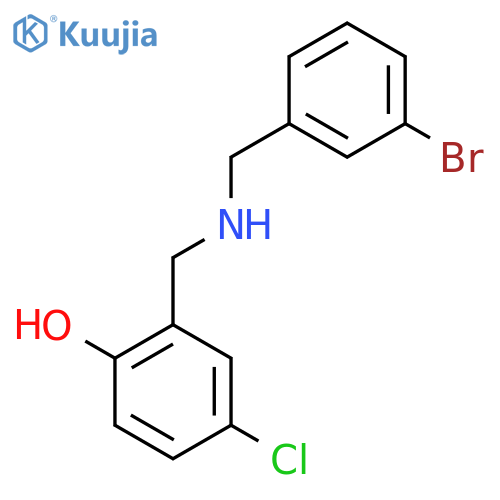Cas no 1223881-68-2 (2-(((3-Bromobenzyl)amino)methyl)-4-chlorophenol)

1223881-68-2 structure
商品名:2-(((3-Bromobenzyl)amino)methyl)-4-chlorophenol
2-(((3-Bromobenzyl)amino)methyl)-4-chlorophenol 化学的及び物理的性質
名前と識別子
-
- 1223881-68-2
- CS-0358245
- BS-10872
- 2-(((3-Bromobenzyl)amino)methyl)-4-chlorophenol
- 2-{[(3-bromobenzyl)amino]methyl}-4-chlorophenol
- AKOS005636473
- 2-[[(3-bromophenyl)methylamino]methyl]-4-chlorophenol
-
- インチ: 1S/C14H13BrClNO/c15-12-3-1-2-10(6-12)8-17-9-11-7-13(16)4-5-14(11)18/h1-7,17-18H,8-9H2
- InChIKey: OBMPIRAWMCSZFT-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1)CNCC1C=C(C=CC=1O)Cl
計算された属性
- せいみつぶんしりょう: 324.98690g/mol
- どういたいしつりょう: 324.98690g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 32.3Ų
2-(((3-Bromobenzyl)amino)methyl)-4-chlorophenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1428915-10g |
2-(((3-Bromobenzyl)amino)methyl)-4-chlorophenol |
1223881-68-2 | 98% | 10g |
¥18763.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1428915-100mg |
2-(((3-Bromobenzyl)amino)methyl)-4-chlorophenol |
1223881-68-2 | 98% | 100mg |
¥2488.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1428915-1g |
2-(((3-Bromobenzyl)amino)methyl)-4-chlorophenol |
1223881-68-2 | 98% | 1g |
¥6258.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1428915-5g |
2-(((3-Bromobenzyl)amino)methyl)-4-chlorophenol |
1223881-68-2 | 98% | 5g |
¥13282.00 | 2024-08-09 |
2-(((3-Bromobenzyl)amino)methyl)-4-chlorophenol 関連文献
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
1223881-68-2 (2-(((3-Bromobenzyl)amino)methyl)-4-chlorophenol) 関連製品
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
